

Comparative study of 2-Chloro-5-hydroxypyridine-3-carbonitrile and its analogs

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-5-hydroxypyridine-3-carbonitrile

Cat. No.: B1367269

[Get Quote](#)

An In-Depth Comparative Guide to **2-Chloro-5-hydroxypyridine-3-carbonitrile** and Its Analogs for Drug Discovery Professionals

Introduction: The Versatile Pyridine Scaffold

The pyridine ring is a cornerstone in medicinal chemistry, serving as a fundamental scaffold in a vast array of FDA-approved drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in the design of biologically active molecules. Within this class, the hydroxypyridine-carbonitrile framework is of particular interest due to its synthetic versatility and presence in compounds exhibiting a wide spectrum of pharmacological activities, including antimicrobial, antiproliferative, and anti-inflammatory properties.[1][2]

This guide provides a comparative analysis of **2-Chloro-5-hydroxypyridine-3-carbonitrile**, a key building block, and its structural analogs. We will delve into their synthesis, physicochemical properties, and structure-activity relationships (SAR), offering field-proven insights and experimental data to support researchers and scientists in the development of novel therapeutics.

Physicochemical Properties: A Comparative Overview

The identity and position of substituents on the pyridine ring dramatically influence the molecule's physical and chemical characteristics, such as solubility, melting point, and electronic distribution. These factors are critical determinants of pharmacokinetic and pharmacodynamic behavior. A comparison of the core compound with selected analogs highlights this diversity.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Key Features / Notes
2-Chloro-5-hydroxypyridine-3-carbonitrile	74650-75-2	C ₆ H ₃ CIN ₂ O	154.55	The parent compound, featuring key chloro, hydroxyl, and nitrile functional groups.[3][4]
2-Chloro-5-nitropyridine-3-carbonitrile	31309-08-7	C ₆ H ₂ CIN ₃ O ₂	183.55	A nitro analog, often used as a synthetic precursor. The strong electron-withdrawing nitro group significantly alters reactivity.
5-Chloro-2-hydroxypyridine-3-carbonitrile	Not specified	C ₆ H ₃ CIN ₂ O	154.55	An isomer of the parent compound, existing in tautomeric equilibrium with 5-chloro-2-oxo-1H-pyridine-3-carbonitrile.[5]
3-Hydroxypyridine-2-carbonitrile	932-35-4	C ₆ H ₄ N ₂ O	120.11	An isomer lacking the chloro substituent, providing a baseline for assessing the

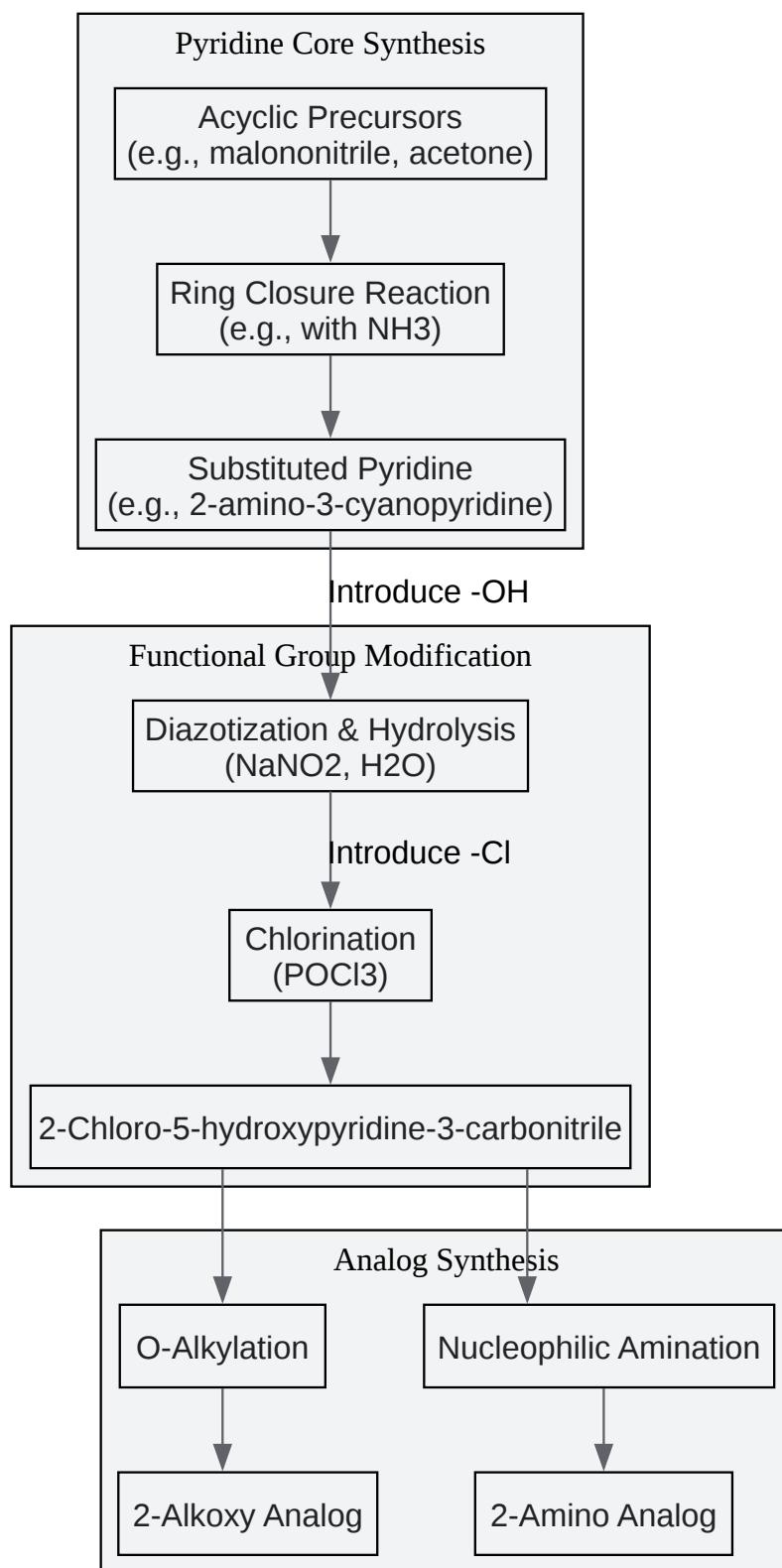
2-Amino-5-hydroxypyridine	55717-46-9	C ₅ H ₆ N ₂ O	110.11	halogen's impact. [6]
				An analog where the 2-chloro group is replaced by an amino group, altering its hydrogen bonding capacity and basicity. [7]
2-Chloro-5-formylpyridine-3-carbonitrile	176433-46-8	C ₇ H ₃ CIN ₂ O	166.57	The hydroxyl group is replaced by a formyl group, introducing a reactive aldehyde functionality for further derivatization.

Synthetic Strategies: Building the Pyridine Core

The synthesis of substituted pyridines is a mature field, yet the construction of polysubstituted derivatives like **2-chloro-5-hydroxypyridine-3-carbonitrile** requires strategic planning. Synthetic routes often involve either building the ring from acyclic precursors or modifying a pre-existing pyridine core.

A common strategy for modifying the pyridine ring involves nucleophilic substitution, electrophilic substitution, and functional group interconversion. For instance, the hydroxyl group in many of these compounds is often introduced via the diazotization of an amino group or the demethylation of a methoxy precursor.[\[8\]](#)[\[9\]](#)[\[10\]](#)

The following diagram illustrates a generalized workflow for the synthesis and derivatization of the hydroxypyridine-carbonitrile scaffold.



[Click to download full resolution via product page](#)

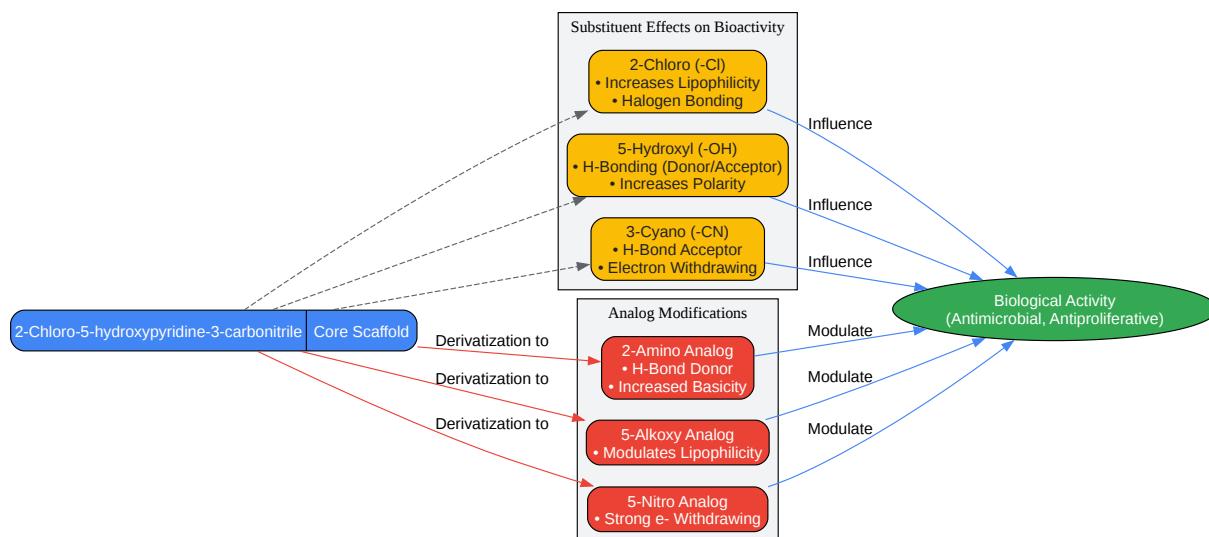
Caption: Generalized synthetic workflow for hydroxypyridine-carbonitrile and its analogs.

Structure-Activity Relationship (SAR): Decoding Functional Group Impact

The biological activity of pyridine derivatives is exquisitely sensitive to their substitution patterns. SAR analysis reveals how specific functional groups and their positions influence antiproliferative and antimicrobial effects.[\[11\]](#)

- Hydroxyl and Methoxy Groups: The presence of hydroxyl (-OH) groups often enhances biological activity, potentially by acting as hydrogen bond donors or acceptors, facilitating interaction with biological targets. Studies have shown that introducing -OH groups can significantly decrease IC₅₀ values in cancer cell lines.[\[1\]](#) Methoxy (-OCH₃) groups also modulate activity, with their number and position being critical factors.[\[11\]](#)
- Halogens (Cl, Br, F): Halogens, particularly chlorine, are frequently incorporated to enhance potency. They can increase lipophilicity, improving membrane permeability, and can participate in halogen bonding, a specific type of non-covalent interaction with protein targets.
- Cyano Group (-CN): The nitrile functionality is a strong electron-withdrawing group and a versatile synthetic handle. It can act as a hydrogen bond acceptor and can be hydrolyzed to carboxamides or carboxylic acids, providing avenues for further derivatization.[\[12\]](#)
- Amino Group (-NH₂): Replacing a chloro group with an amino group introduces a strong hydrogen bond donor and increases the polarity and basicity of the molecule, which can drastically alter its target binding profile and pharmacokinetic properties.

The interplay of these functional groups dictates the overall electronic and steric profile of the molecule, which in turn governs its interaction with biological targets.



[Click to download full resolution via product page](#)

Caption: Structure-Activity Relationship (SAR) map for the hydroxypyridine-carbonitrile scaffold.

Comparative Biological Profile

While comprehensive data for **2-chloro-5-hydroxypyridine-3-carbonitrile** itself is sparse in publicly available literature, studies on closely related analogs provide valuable insights into the

potential of this chemical class. For example, a series of novel 3-hydroxypyridine-4-one derivatives were synthesized and evaluated for antimicrobial activity.[2]

Compound/Class	Organism(s)	Activity Type	Results (MIC/IC ₅₀)	Reference
3-Hydroxypyridine-4-one derivative (6c)	S. aureus, E. coli	Antibacterial	MIC = 32 µg/mL	[2]
3-Hydroxypyridine-4-one derivatives	C. albicans, A. niger	Antifungal	Moderate activity (MIC = 128-512 µg/mL)	[2]
Substituted Pyridine (derivative 20)	MCF7 (Breast Cancer Cell Line)	Antiproliferative	IC ₅₀ = 0.91 mM	[1]

These results underscore the potential of the hydroxypyridine scaffold. The antibacterial activity of the 3-hydroxypyridine-4-one analog against both Gram-positive (*S. aureus*) and Gram-negative (*E. coli*) bacteria is particularly noteworthy, suggesting a broad spectrum of activity that warrants further investigation.[2] The significant antiproliferative activity observed in other pyridine derivatives further highlights the therapeutic potential of this compound class.[1]

Experimental Protocols

To facilitate further research, we provide representative protocols based on established literature.

Protocol 1: Synthesis of 2-Chloro-5-hydroxypyridine

This protocol describes the hydrolysis of an acetate-protected precursor, a common step in synthesizing hydroxypyridines.[13]

Objective: To deprotect 2-Chloro-5-acetoxypyridine to yield 2-Chloro-5-hydroxypyridine.

Materials:

- 2-Chloro-5-acetoxypyridine
- Methanol (MeOH)
- Potassium Carbonate (K_2CO_3)
- Diethyl ether
- 1N Hydrochloric Acid (HCl)
- Saturated aqueous NaCl (brine)
- Magnesium Sulfate ($MgSO_4$)
- Round-bottom flask, magnetic stirrer, rotary evaporator

Procedure:

- Dissolve 2-Chloro-5-acetoxypyridine (1.0 eq) in methanol in a round-bottom flask.
- Add solid potassium carbonate (0.5 eq) to the solution.
- Stir the reaction mixture at room temperature for approximately 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, remove the methanol under reduced pressure using a rotary evaporator.
- Dilute the residue with diethyl ether and water.
- Transfer the mixture to a separatory funnel. Adjust the aqueous layer to a neutral pH (~7) by the dropwise addition of 1N HCl.
- Separate the layers and extract the aqueous phase twice more with diethyl ether.
- Combine the organic extracts and wash with a saturated solution of aqueous NaCl.
- Dry the organic layer over anhydrous $MgSO_4$, filter, and concentrate in vacuo to yield the product.

Protocol 2: General Microdilution Method for Antimicrobial Susceptibility Testing

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[\[2\]](#)

Objective: To determine the MIC of a test compound against bacterial strains.

Materials:

- Test compound
- Bacterial strains (e.g., *S. aureus*, *E. coli*)
- Mueller-Hinton Broth (MHB)
- 96-well microtiter plates
- Spectrophotometer or plate reader

Procedure:

- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
- In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB to achieve a range of concentrations.
- Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.
- Dilute the standardized inoculum and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5×10^5 CFU/mL.
- Include positive (bacteria without compound) and negative (broth only) controls.
- Incubate the plates at 37°C for 18-24 hours.
- The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Outlook

2-Chloro-5-hydroxypyridine-3-carbonitrile and its analogs represent a rich chemical space for the discovery of new therapeutic agents. The strategic placement of chloro, hydroxyl, and nitrile groups provides a synthetically tractable scaffold with a high potential for biological activity. Comparative analysis shows that subtle modifications, such as altering the position of a substituent or replacing it with another functional group (e.g., amino, alkoxy), can lead to significant changes in physicochemical properties and biological function.

Future research should focus on the systematic synthesis and screening of a broader library of analogs to further elucidate the structure-activity relationships. Investigating the mechanism of action for the most potent compounds through molecular docking studies and biochemical assays will be crucial for optimizing lead compounds.[2] The versatility of the nitrile group should be exploited for the creation of diverse derivatives, expanding the pharmacological potential of this promising scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 3-Hydroxypyridine-4-one Analogues: Their Synthesis, Antimicrobial Evaluation, Molecular Docking, and In Silico ADME Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Chloro-5-hydroxypyridine-3-carbonitrile - CAS:74650-75-2 - Sunway Pharm Ltd [3wpharm.com]
- 4. Synthonix, Inc > 74650-75-2 | 2-Chloro-5-hydroxypyridine-3-carbonitrile [synthonix.com]
- 5. PubChemLite - 5-chloro-2-hydroxypyridine-3-carbonitrile (C₆H₃CN₂O) [pubchemlite.lcsb.uni.lu]
- 6. 3-Hydroxypyridine-2-carbonitrile | C₆H₄N₂O | CID 101920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Amino-5-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
- 8. Preparation method of 2-chloro-5-hydroxypyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 2-Chloro-5-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Comparative study of 2-Chloro-5-hydroxypyridine-3-carbonitrile and its analogs]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1367269#comparative-study-of-2-chloro-5-hydroxypyridine-3-carbonitrile-and-its-analogs>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com